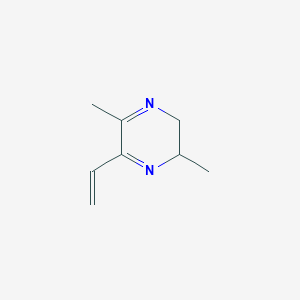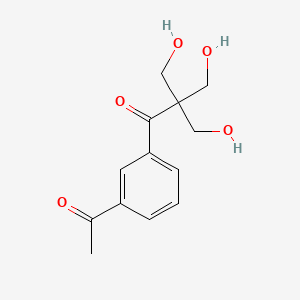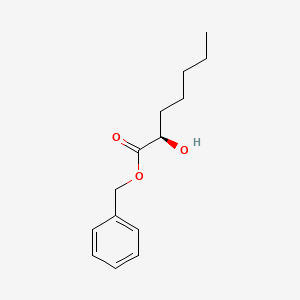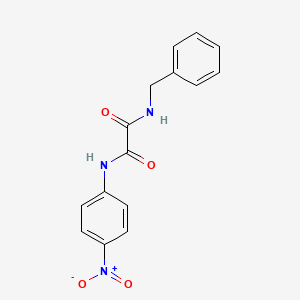
Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl-: is a nitrogen-containing heterocyclic compound. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a pyrazine ring substituted with ethenyl and dimethyl groups. Pyrazines are widely studied due to their diverse biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives typically involves cyclization reactions. One common method is the cyclization of α-aminoketones or α-aminoaldehydes. For instance, the preparation of pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- can be achieved through the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: Industrial production of pyrazine derivatives often employs large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives .
Scientific Research Applications
Chemistry: Pyrazine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials .
Biology: In biological research, pyrazine derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new drugs and therapeutic agents .
Medicine: Pyrazine derivatives have shown potential in the treatment of various diseases. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, pyrazine derivatives are used as flavoring agents, fragrances, and in the production of agrochemicals. Their unique aromatic properties make them valuable in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazine derivatives can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- Pyrazine, 2,5-dimethyl-3-ethyl-
- Pyrazine, 2-ethyl-3,6-dimethyl-
- Pyrazine, 3-ethyl-2,5-dimethyl-
Comparison: While these compounds share a similar pyrazine core structure, the presence of different substituents (such as ethenyl, methyl, and ethyl groups) imparts unique properties to each compound. Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and applications .
Properties
CAS No. |
649564-00-1 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-ethenyl-2,5-dimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h4,6H,1,5H2,2-3H3 |
InChI Key |
RBRNMLWVFMDICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C(=N1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)

![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)

silane](/img/structure/B12611139.png)





![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)
